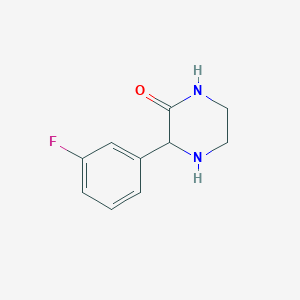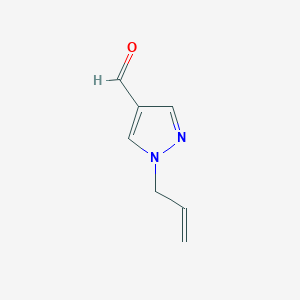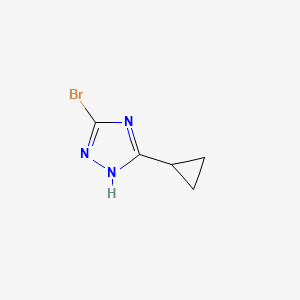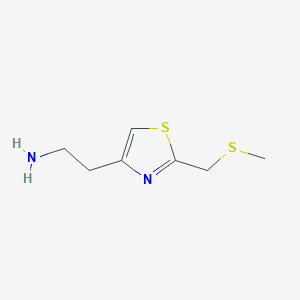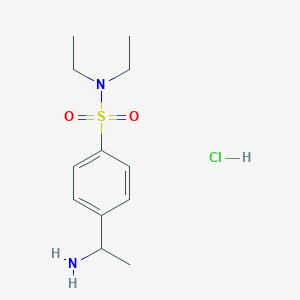
4-(1-氨基乙基)-N,N-二乙基苯-1-磺酰胺盐酸盐
描述
“4-(1-aminoethyl)-N,N-diethylbenzene-1-sulfonamide hydrochloride” is a chemical compound. Based on its name, it likely contains a benzene ring with an aminoethyl (NH2-CH2-) group and a diethylsulfonamide (SO2-N(C2H5)2) group attached to it. The “hydrochloride” indicates that it’s a salt formed with hydrochloric acid .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like solubility, melting point, boiling point, etc., are determined experimentally. Without specific data on this compound, it’s not possible to provide these details .
科学研究应用
Stem Cell Research
This compound, also known as Y-27632 dihydrochloride, is a selective inhibitor of Rho-associated, coiled-coil containing protein kinase (ROCK). It has been used to increase the survival rate of human embryonic stem (hES) cells and induced pluripotent stem cells (iPSCs) during cryopreservation . By inhibiting ROCK, Y-27632 dihydrochloride helps to maintain the pluripotency of stem cells and prevents apoptosis, which is crucial for stem cell culture and subsequent applications.
Neuroscience
In neuroscience, Y-27632 dihydrochloride is utilized to reprogram fibroblasts to mature neurons . This process is enhanced when used in combination with other compounds like CHIR99021 and RepSox . The ability to convert fibroblasts directly into neurons has significant implications for studying neurodegenerative diseases and potential therapeutic applications.
Regenerative Medicine
The compound is part of a cocktail used to convert fibroblasts into cardiomyocytes (heart muscle cells). This application is particularly promising for regenerative medicine, offering a potential avenue for repairing heart tissue after myocardial infarction .
Cancer Research
Y-27632 dihydrochloride is used in cancer research to optimize the growth and viability of naive human pluripotent stem cells. These cells can be derived from primed ESCs and iPSCs using naive human stem cell medium (NHSM), which is crucial for developing cancer models and testing therapeutic strategies .
Tissue Engineering
This compound is also a key component of growth media for urothelial organoids . Organoids are three-dimensional multicellular in vitro tissue constructs that mimic the structure and function of organs. They are used for disease modeling, drug testing, and potentially for transplantation .
Developmental Biology
In developmental biology, Y-27632 dihydrochloride is part of protocols to generate brain organoids from human iPSCs. Brain organoids are used to study brain development and neurological disorders, and they provide a platform for testing neurotoxicity and drug efficacy .
Pharmacology
As a selective ROCK inhibitor, Y-27632 dihydrochloride is studied for its therapeutic potential in various diseases. ROCK is involved in multiple cellular functions, and its inhibition can have beneficial effects in conditions such as hypertension, asthma, and erectile dysfunction .
Cell Biology
The compound is instrumental in studies related to cell migration and adhesion . ROCK plays a significant role in the regulation of actin cytoskeleton, cell shape, and motility. Understanding these processes is essential for insights into wound healing and the metastasis of cancer cells .
安全和危害
属性
IUPAC Name |
4-(1-aminoethyl)-N,N-diethylbenzenesulfonamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O2S.ClH/c1-4-14(5-2)17(15,16)12-8-6-11(7-9-12)10(3)13;/h6-10H,4-5,13H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMZMWFQEOQCULA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(C)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.83 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



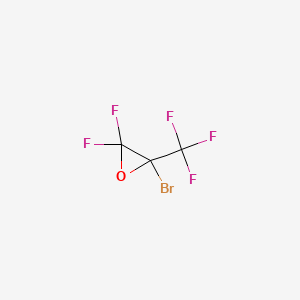
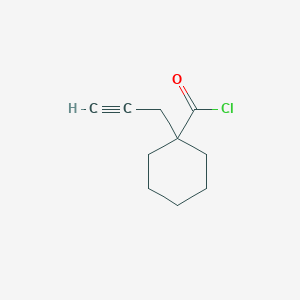
![3-[(4-Bromophenoxy)methyl]piperidine hydrochloride](/img/structure/B1521115.png)
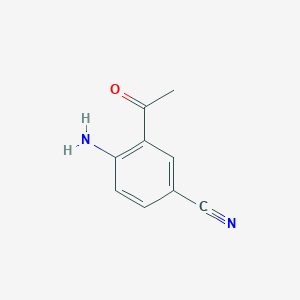



![9a-(4-chlorophenyl)-octahydro-1H-pyrrolo[1,2-a][1,3]diazepin-7-one](/img/structure/B1521124.png)
